molecular formula C19H20N4O2 B2677094 1-[1-(2,3,5,6-Tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]ethanone CAS No. 391218-35-2

1-[1-(2,3,5,6-Tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]ethanone

Cat. No. B2677094
CAS RN: 391218-35-2
M. Wt: 336.395
InChI Key: UBWONUIBYANXMY-UHFFFAOYSA-N
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Description

“1-(2,3,5,6-Tetramethylphenyl)ethanone” is a type of aromatic ketone . It’s structurally similar to “2,3,5,6-Tetramethylacetophenone”, which is a synthetic ketone fragrance also known as OTNE (octahydrotetramethyl acetophenone) and is used as a fragrance ingredient in perfumes, laundry products, and cosmetics .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,3,5,6-Tetramethylphenyl)ethanone” include a density of 0.9±0.1 g/cm3, boiling point of 281.4±9.0 °C at 760 mmHg, and a flash point of 115.5±13.7 °C .

Scientific Research Applications

Leukotriene Receptor Antagonists

A study focused on synthesizing and evaluating a series of acetophenone derivatives, including those similar in structure to the specified compound, as leukotriene D4 antagonists. These compounds showed potential in treating asthma, highlighting the importance of specific substitutions for retaining high antagonist activity (Dillard et al., 1987).

Environmental Occurrence of Benzotriazole Derivatives

Research on the environmental occurrence of benzotriazole derivatives, including UV filters and corrosion inhibitors in sediment and sewage sludge, underscores their widespread use and potential environmental impacts. The study provides insights into their stability and distribution in the environment (Zhang et al., 2011).

Antibacterial, Antifungal, and Anticonvulsant Activities

Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and shown to possess moderate antibacterial and antifungal activities. Some derivatives demonstrated excellent anticonvulsant activity, indicating potential therapeutic applications (Rajasekaran et al., 2006).

Complex Construction with Biphenyl Derivatives

A study explored the construction of various novel metal-organic frameworks using biphenyl derivatives and flexible bis(imidazole) ligands. These frameworks exhibited diverse structures and could have implications for material science and catalysis (Sun et al., 2010).

Synthesis and Activity of Substituted Benzo[d]thiazole Amides

Research on substituted 6-fluorobenzo[d]thiazole amides highlighted their synthesis and structural characterization, along with their antibacterial and antifungal activities. This suggests their potential as antimicrobial agents (Pejchal et al., 2015).

properties

IUPAC Name

1-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-11-10-12(2)14(4)18(13(11)3)19-20-25-23-21(15(5)24)16-8-6-7-9-17(16)22(19)23/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWONUIBYANXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NON3N2C4=CC=CC=C4N3C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,3,5,6-Tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]ethanone

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